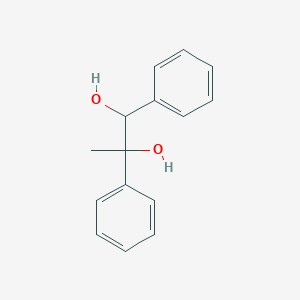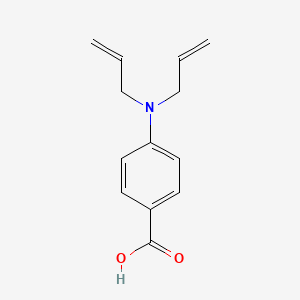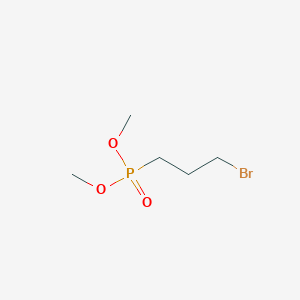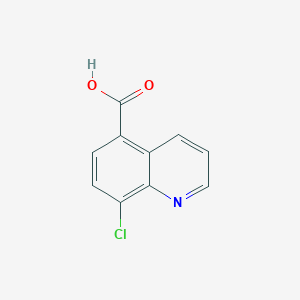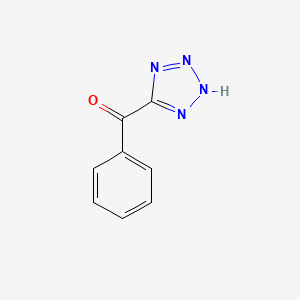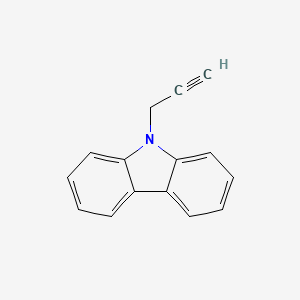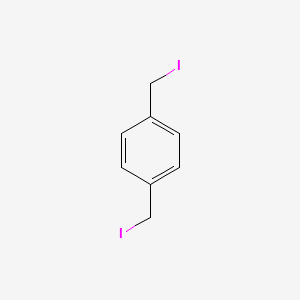![molecular formula C12H7BrO B1267186 3-Bromodibenzo[b,d]furan CAS No. 26608-06-0](/img/structure/B1267186.png)
3-Bromodibenzo[b,d]furan
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dibenzo[b,d]furan derivatives, including those substituted with bromine such as 3-Bromodibenzo[b,d]furan, can be achieved through various synthetic routes. One reported method involves the Cu(I)-catalyzed reaction of 1-bromo-2-iodobenzenes with 1,3-cyclohexanediones, using Cs2CO3 as a base and pivalic acid as an additive. This highly regioselective process yields 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones through a domino process based on an intermolecular Ullmann-type C-arylation followed by an intramolecular Ullmann-type O-arylation (Aljaar et al., 2012).
Molecular Structure Analysis
The molecular structure of 3-Bromodibenzo[b,d]furan consists of a furan ring fused with two benzene rings, one of which is substituted with a bromine atom at the 3-position. This structural arrangement contributes to its chemical reactivity and the potential for further functionalization through various synthetic techniques.
Chemical Reactions and Properties
Dibenzo[b,d]furan derivatives, including 3-Bromodibenzo[b,d]furan, exhibit a range of chemical reactions and properties. The presence of a bromine atom allows for subsequent functionalization through nucleophilic substitution reactions. For example, the synthesis of 2-bromo-3-aroyl-benzo[b]furans from readily accessible precursors highlights the versatility of the bromo group in facilitating palladium-mediated couplings and direct nucleophilic substitutions (Gill et al., 2008).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Summary of Application : 3-Bromodibenzo[b,d]furan is used in the synthesis of novel furan derivatives . These derivatives have shown remarkable therapeutic efficacy and have been used to create numerous innovative antibacterial agents .
- Methods of Application : The synthesis of these furan derivatives often involves the use of the Suzuki–Miyaura cross-coupling reaction . This reaction starts from 2-bromo-5-nitro furan with 2-hydroxy phenyl boronic acid under microwave irradiation in the presence of Pd(PPh 3) 4 /K 2 .
- Results or Outcomes : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . They have shown anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties .
-
Chemical Research
-
Organic Light Emitting Diode (OLED) Materials
-
Organic Synthesis Intermediates
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFABGHLDGJASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304801 | |
| Record name | 3-bromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromodibenzo[b,d]furan | |
CAS RN |
26608-06-0 | |
| Record name | 26608-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

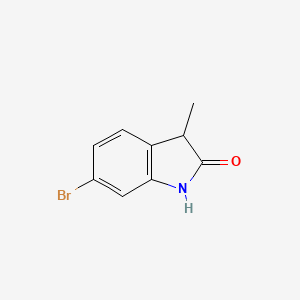
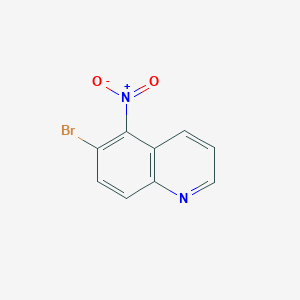
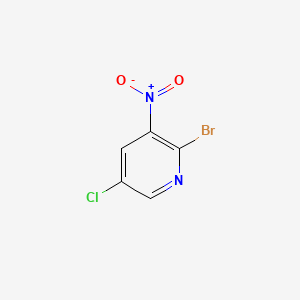
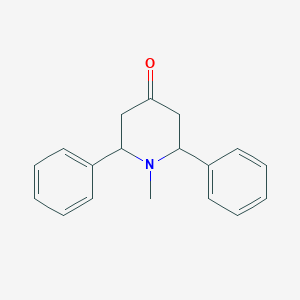
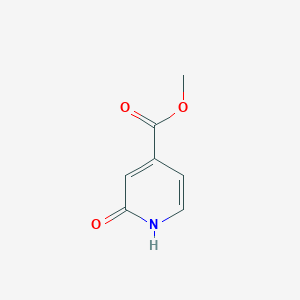
![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)
